E3 Ligase Ligand-linker Conjugate 18

Description

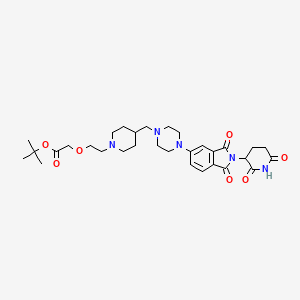

Structure

3D Structure

Properties

Molecular Formula |

C31H43N5O7 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-10-8-21(9-11-33)19-34-12-14-35(15-13-34)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |

InChI Key |

WLYSPYOEGIWXAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

E3 Ligase Ligand-Linker Conjugate 18: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-Linker Conjugate 18 is a pivotal chemical entity in the burgeoning field of targeted protein degradation (TPD). Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate serves as a foundational building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins, offering a novel therapeutic modality with the potential to target previously "undruggable" proteins.

This technical guide provides a comprehensive overview of the structure, properties, and application of this compound in PROTAC development. While specific peer-reviewed data for this exact conjugate is limited, this document compiles representative data and detailed experimental protocols from closely related thalidomide-based linkers to provide a robust framework for its use.

Structure and Properties

This compound is structurally composed of three key components:

-

E3 Ligase Ligand: The core of the conjugate is thalidomide (B1683933), a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1]

-

Linker: A tri-ethylene glycol (PEG3) linker connects the thalidomide moiety to a terminal functional group. PEG linkers are frequently employed in PROTAC design to impart favorable physicochemical properties such as increased solubility and to provide the necessary flexibility and length for the formation of a productive ternary complex.

-

Terminal Group: The linker terminates in a Boc-protected amine group. This protecting group can be readily removed under acidic conditions to reveal a primary amine, which serves as a versatile handle for conjugation to a ligand targeting a protein of interest (POI).[2]

The full chemical name for this compound is tert-Butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)carbamate .

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2241669-88-3 | [3] |

| Molecular Formula | C₂₆H₃₆N₄O₉ | [4] |

| Molecular Weight | 548.58 g/mol | [4] |

Mechanism of Action in PROTACs

When incorporated into a PROTAC, the thalidomide moiety of the conjugate binds to CRBN, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC-mediated protein degradation pathway.

Quantitative Data (Representative)

As specific binding data for this compound is not publicly available, the following table presents the binding affinities of thalidomide and its clinically relevant analogs to Cereblon. The binding affinity of Conjugate 18 is expected to be comparable to that of thalidomide, as the core binding motif is retained and the linker is attached at a position generally considered not to interfere with CRBN binding.[5]

| Compound | Binding Assay | Kd (µM) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the use of this compound in PROTAC development.

Synthesis of a PROTAC using this compound

This protocol outlines the deprotection of the Boc group followed by amide bond formation with a POI ligand containing a carboxylic acid.

General workflow for PROTAC synthesis.

Step 1: Boc Deprotection of this compound

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

-

Dichloromethane (DCM) or 1,4-dioxane

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound in DCM or 1,4-dioxane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) or an excess of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step without further purification.

-

Step 2: Amide Coupling with a POI Ligand

-

Reagents and Materials:

-

Deprotected thalidomide-PEG3-amine (from Step 1) (1.0 eq)

-

POI ligand with a carboxylic acid (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected thalidomide-PEG3-amine in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC can be purified by preparative HPLC.

-

Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of the thalidomide moiety for CRBN.

Workflow for a fluorescence polarization assay.

-

Principle: This assay measures the change in the rate of rotation of a fluorescently labeled thalidomide tracer upon binding to the larger CRBN protein. The unlabeled conjugate competes with the tracer for binding to CRBN, causing a decrease in fluorescence polarization.[3]

-

Materials:

-

Recombinant human CRBN (often in complex with DDB1)

-

Fluorescently labeled thalidomide (e.g., with a Cy5 or FITC fluorophore)

-

This compound (or a PROTAC containing it)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

A microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

In a 384-well plate, add the serially diluted test compound.

-

Add a fixed concentration of the fluorescently labeled thalidomide tracer to each well.

-

Initiate the binding reaction by adding a fixed concentration of recombinant CRBN to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its structure, incorporating the well-characterized thalidomide ligand and a flexible PEG linker with a readily functionalizable amine, provides a solid foundation for the development of novel protein degraders. While specific biochemical and biophysical data for this particular conjugate are not extensively documented in peer-reviewed literature, the representative data and detailed protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of Cereblon-Recruiting PROTACs, Featuring E3 Ligase Ligand-Linker Conjugate 18

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins of interest (POIs) rather than merely inhibiting their function. This technical guide delves into the core mechanism of action of PROTACs that leverage the Cereblon (CRBN) E3 ubiquitin ligase, with a specific focus on "E3 Ligase Ligand-linker Conjugate 18" as a key building block. This conjugate, comprising the CRBN ligand thalidomide (B1683933) and a flexible linker, serves as the E3 ligase recruiting element in the synthesis of a complete PROTAC molecule.[1] This document provides a detailed overview of the underlying biological pathways, quantitative data from representative CRBN-based PROTACs, comprehensive experimental protocols for their evaluation, and visual diagrams to elucidate complex processes.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2][3] PROTACs are heterobifunctional molecules at the forefront of this technology.[3][4] They consist of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[4] This catalytic nature allows for potent, sub-stoichiometric activity.[7]

"this compound" is an intermediate used in the synthesis of such PROTACs. It consists of a thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ligase, connected to a linker.[1] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[6][8] The thalidomide moiety of the conjugate binds to a specific pocket in CRBN, enabling the recruitment of the entire CRL4-CRBN machinery.[1][9]

The Mechanism of Action of CRBN-Based PROTACs

The mechanism of a PROTAC utilizing a component like "this compound" involves hijacking the CRL4-CRBN E3 ligase complex to induce degradation of a target protein.

-

Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the POI and the CRBN protein. This forms a transient ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[10]

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the CRL4-CRBN E3 ligase complex. This proximity allows the E2 ubiquitin-conjugating enzyme associated with the complex to transfer ubiquitin molecules to accessible lysine residues on the surface of the POI.[3][11]

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the POI. This polyubiquitin (B1169507) chain acts as a recognition signal for the proteasome.[4]

-

Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI. The proteasome then unfolds and degrades the POI into small peptides, effectively eliminating it from the cell.[2]

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature contributes to the high potency of PROTACs.[4]

Figure 1: Mechanism of Action for a CRBN-based PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several quantitative parameters. The following tables summarize representative data for CRBN-based PROTACs targeting various proteins.

Table 1: Binding Affinities of CRBN Ligands

| Compound | Binding Affinity (Kd or IC50 to CRBN) | Assay Method | Reference |

|---|---|---|---|

| Thalidomide | ~250 nM (Kd) | Not Specified | [12] |

| Lenalidomide | ~178 nM (Kd) | Not Specified | [12] |

| Pomalidomide | ~157 nM (Kd) | Not Specified |[12] |

Table 2: Degradation Potency and Efficacy of Representative CRBN-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|---|

| dBET1 | BRD4 | MV4;11 | 1.8 nM | >95% | [13] |

| ARV-825 | BRD4 | RS4;11 | <1 nM | >90% | [13] |

| CP-10 | CDK6 | MOLM-14 | 2.1 nM | >90% | [9] |

| P22A | HMGCR | CHO | 100 nM | Not Reported | [3] |

| PROTAC-6 | CDK4/6 | Not Specified | Not Reported | Not Reported |[8] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[13]

Detailed Experimental Protocols

Evaluating the efficacy of a PROTAC involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[2][5]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.[2]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[2]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Figure 2: Experimental workflow for Western Blot analysis.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of target protein degradation on cell proliferation and survival.[14][15]

Materials:

-

96-well tissue culture plates (clear for MTT, opaque for CellTiter-Glo®)

-

PROTAC compound stock solution

-

Complete cell culture medium

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT)

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[14]

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[14]

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[14]

-

Reagent Addition:

-

Signal Detection:

-

For MTT: Read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo®: Mix on an orbital shaker and read the luminescence.[15]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[14]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[16][17][18]

Materials:

-

Tagged recombinant POI (e.g., GST-tagged)

-

Tagged recombinant CRBN-DDB1 complex (e.g., His-tagged)

-

PROTAC compound

-

TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)

-

TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and serial dilutions of the PROTAC in assay buffer.

-

Assay Plate Setup: In a microplate, add the tagged POI, tagged CRBN-DDB1 complex, and the PROTAC at various concentrations.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation and antibody binding.

-

Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at high concentrations, binary complexes are favored over the ternary complex.[16]

Signaling Pathways and Downstream Effects

The degradation of a target protein by a CRBN-based PROTAC can have significant effects on downstream signaling pathways. The specific pathways affected are entirely dependent on the function of the POI. For example:

-

Degradation of a Kinase (e.g., FLT3): Degrading a constitutively active kinase like FLT3 in acute myeloid leukemia (AML) can inhibit downstream pro-survival pathways such as PI3K/AKT and RAS/RAF/MAPK, leading to apoptosis.[3][15]

-

Degradation of a Transcription Factor (e.g., BRD4): Removing a transcriptional coactivator like BRD4 leads to the downregulation of oncogenes (e.g., MYC), resulting in cell cycle arrest and apoptosis.[14]

-

Degradation of a Receptor (e.g., Androgen Receptor): In prostate cancer, degrading the androgen receptor can block androgen signaling, inhibiting tumor growth.

Figure 3: Logical flow from protein degradation to cellular effect.

Conclusion

"this compound" and similar molecules are fundamental components in the development of CRBN-recruiting PROTACs. By providing the crucial link to the cell's degradation machinery, they enable the targeted destruction of disease-relevant proteins. A thorough understanding of the mechanism of action, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful design and optimization of these next-generation therapeutics. This guide provides a foundational framework for researchers to explore and advance the field of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

E3 Ligase Ligand-Linker Conjugate for Cereblon (CRBN) Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on a key component of many successful PROTACs: the E3 ligase ligand-linker conjugate for the recruitment of Cereblon (CRBN).

Cereblon is a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1] Ligands for CRBN, most notably derivatives of thalidomide, lenalidomide, and pomalidomide, are widely used in PROTAC design.[2] "E3 Ligase Ligand-linker Conjugate 18" is a pre-functionalized building block that incorporates a CRBN ligand and a linker, facilitating the synthesis of complete PROTAC molecules.[1][3] This conjugate serves as a crucial starting point for researchers developing novel protein degraders.[1][4]

This technical guide provides an in-depth overview of the core principles, quantitative data, experimental protocols, and conceptual frameworks associated with the use of CRBN-recruiting ligand-linker conjugates in targeted protein degradation.

Data Presentation: Quantitative Analysis of CRBN-Based PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target protein and the E3 ligase, its ability to promote the formation of a stable ternary complex, and its efficiency in inducing target protein degradation. The following tables summarize representative data for various CRBN-based PROTACs from the literature, illustrating the range of potencies and affinities that have been achieved.

| PROTAC Name/Identifier | Target Protein | CRBN Ligand | Binding Affinity to CRBN (IC50/Kd) | Reference |

| dBET6 | BRD4 | Pomalidomide Analog | ~3 µM (SPR K D) | [5] |

| SD-36 | STAT3 | Lenalidomide Analog | Not Specified | [6] |

| Bexobrutideg | BTK | Cereblon Ligand | Not Specified | [6] |

| CFT8634 | BRD9 | Cereblon Ligand | Not Specified | [6] |

| Various Benzamides | N/A | Benzamide Derivatives | IC50: 0.23 - >100 µM | [7][8] |

Table 1: Representative Binding Affinities of CRBN Ligands. The binding affinity of the E3 ligase ligand to CRBN is a critical factor in the formation of a productive ternary complex.

| PROTAC Name/Identifier | Target Protein | DC50 | Dmax | Cell Line | Reference |

| TL 12-186 | IKZF1 | Thalidomide Analog | <0.1 µM | 88.47% | RPMI 8266 |

| TL 12-186 | IKZF3 | Thalidomide Analog | <0.1 µM | 98.83% | RPMI 8266 |

| CRBN-6-5-5-VHL | IKZF1 | Pomalidomide | 2.11 µM | 53.10% | RPMI 8266 |

| CRBN-6-5-5-VHL | IKZF3 | Pomalidomide | 1.18 µM | 79.35% | RPMI 8266 |

| ZXH-3-26 | BRD4 | Cereblon Ligand | 5 nM (5h) | Not Specified | Not Specified |

| PROTAC CDK2/9 Degrader-1 | CDK2 | Cereblon Ligand | 62 nM | Not Specified | PC-3 |

| PROTAC CDK2/9 Degrader-1 | CDK9 | Cereblon Ligand | 33 nM | Not Specified | PC-3 |

| dAurAB5 | Aurora-A | Thalidomide | 8.8 nM | Not Specified | Not Specified |

| dAurAB5 | Aurora-B | Thalidomide | 6.1 nM | Not Specified | Not Specified |

| SK2188 | AURKA | Thalidomide | 3.9 nM | Not Specified | Not Specified |

| TO-1187 TFA | HDAC6 | Cereblon Ligand | 5.81 nM | Not Specified | Not Specified |

| FF2049 (1g) | HDAC1 | Covalent FEM1B Ligand | 257 nM | 85% | Not Specified |

| Compound 7 | HDAC1 | Benzamide | 0.91 ± 0.02 µM | >50% | HCT116 |

| Compound 7 | HDAC3 | Benzamide | 0.64 ± 0.03 µM | >50% | HCT116 |

| Compound 9 | HDAC1 | Benzamide | 0.55 ± 0.18 µM | >50% | HCT116 |

| Compound 9 | HDAC3 | Benzamide | 0.53 ± 0.13 µM | >50% | HCT116 |

| Compound 22 | HDAC3 | Benzamide | 0.44 ± 0.03 µM | 77% | HCT116 |

Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of CRBN-Based PROTACs. DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. The following sections provide step-by-step methodologies for key assays.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[9]

1. Cell Culture and Treatment:

-

Seed the desired cell line (e.g., MV4-11, MOLM-14 for FLT3) at an appropriate density in multi-well plates.[9]

-

Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO).

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 24 hours).[9]

2. Cell Lysis:

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]

3. Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[9]

4. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[9]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]

-

Wash the membrane three times with TBST.[1]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.[9]

Protocol 2: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (KD), stoichiometry, and cooperativity of ternary complex formation.[10][11]

Part 1: Determining Binary Binding Affinities

1. PROTAC to E3 Ligase (KD1):

-

Prepare a solution of the purified E3 ligase (e.g., CRBN complex) at a concentration of approximately 10-20 µM in the ITC sample cell.[10]

-

Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[10]

-

Perform the titration by injecting the PROTAC solution into the E3 ligase solution and measure the heat changes.

-

Analyze the data to determine the binding affinity (KD1).

2. PROTAC to Target Protein (KD2):

-

Prepare a solution of the purified target protein at a concentration of approximately 10-20 µM in the ITC sample cell.[10]

-

Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.[10]

-

Perform the titration and analyze the data to determine the binding affinity (KD2).

Part 2: Determining Ternary Binding Affinity

1. PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

-

Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.[10]

-

Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[10]

-

Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

-

Analyze the data to determine the apparent KD for ternary complex formation.

2. Data Analysis and Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[10] An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[1]

1. Reaction Setup:

-

In a microcentrifuge tube, combine the following purified components:

-

E1 activating enzyme

-

E2 conjugating enzyme

-

E3 ligase complex (e.g., CRL4-CRBN)

-

Target protein of interest (POI)

-

Ubiquitin

-

ATP

-

PROTAC (at various concentrations) or DMSO vehicle control

-

-

Set up control reactions, including "No E1", "No E3", and "No PROTAC" to ensure the observed ubiquitination is dependent on all components of the system.[1]

2. Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.

3. Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes to denature the proteins.

4. Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the target protein to detect both the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear.[1]

-

Alternatively, an antibody against the ubiquitin tag can be used.[9]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in CRBN-mediated targeted protein degradation.

Caption: CRBN-mediated targeted protein degradation pathway.

Caption: Experimental workflow for PROTAC characterization.

Caption: Logical relationship of a PROTAC's components.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of E3 Ligase Ligand-linker Conjugate 18

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of "E3 Ligase Ligand-linker Conjugate 18," a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a flexible linker, rendering it a valuable building block for the construction of potent and selective protein degraders.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the preparation of a functionalized thalidomide (B1683933) derivative and a complex linker, followed by their conjugation. The overall workflow is designed to be modular, allowing for potential modifications to the linker component.

The chemical structure of this compound is represented by the following SMILES string: O=C1NC(CCC1N2C(C3=C(C=CC(N4CCN(CC4)CC5CCN(CC5)CCOCC(OC(C)(C)C)=O)=O)=C3)C2=O)=O)=O. This structure reveals a thalidomide core connected at the 4-position of the phthalimide (B116566) ring to a piperazino-piperidine-containing linker that terminates in a tert-butyl protected carboxylic acid.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed, plausible methodologies for the key synthetic steps. These protocols are based on established chemical principles for the synthesis of similar molecules.

The synthesis of the functionalized thalidomide core begins with commercially available starting materials and proceeds through a two-step sequence of condensation followed by reduction.

Step 1: Synthesis of 4-Nitrothalidomide

-

Reaction: 3-Nitrophthalic anhydride is condensed with L-glutamine to form 4-nitrothalidomide.

-

Procedure:

-

To a solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add L-glutamine (1.1 eq) and sodium acetate (B1210297) (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitrothalidomide as a solid.

-

Step 2: Reduction of 4-Nitrothalidomide to 4-Aminothalidomide

-

Reaction: The nitro group of 4-nitrothalidomide is reduced to an amine.

-

Procedure:

-

Suspend 4-nitrothalidomide (1.0 eq) in ethanol (B145695) in a flask equipped with a magnetic stirrer.

-

Add palladium on carbon (10% w/w, 0.1 eq) to the suspension.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminothalidomide.

-

The synthesis of the complex linker is a multi-step process involving the assembly of the piperazino-piperidine core and subsequent functionalization.

Step 1: Synthesis of tert-butyl 2-(2-((1-(piperidin-4-ylmethyl)piperazin-1-yl)oxy)ethoxy)acetate

-

Reaction: This involves a multi-step synthesis starting from commercially available piperazine and piperidine derivatives, followed by the attachment of the PEG-like chain. A plausible route involves the reductive amination of a protected piperidone with a protected piperazine, followed by deprotection and alkylation with the PEG-like chain. Due to the complexity, a detailed step-by-step synthesis is beyond the scope of this general guide but would follow standard organic chemistry methodologies.

The final step involves the coupling of the thalidomide core with the synthesized linker via a nucleophilic aromatic substitution reaction.

-

Reaction: 4-Aminothalidomide is reacted with the functionalized linker. Based on the final structure, a plausible precursor for the linker would be one with a leaving group that can be displaced by the amino group of 4-aminothalidomide. However, a more likely and convergent approach is the reaction of 4-fluorothalidomide with the fully assembled linker amine via SNAr. For the purpose of this guide, we will assume the use of 4-fluorothalidomide and the amine-terminated linker.

-

Procedure:

-

Dissolve 4-fluorothalidomide (1.0 eq) and the synthesized linker amine (1.1 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |

| 1. Synthesis of 4-Nitrothalidomide | 3-Nitrophthalic anhydride, L-glutamine | 4-Nitrothalidomide | 303.23 | 75-85 |

| 2. Reduction of 4-Nitrothalidomide | 4-Nitrothalidomide, H₂, Pd/C | 4-Aminothalidomide | 273.25 | 85-95 |

| 3. Final Conjugation | 4-Fluorothalidomide, Linker Amine | This compound | 597.70 | 40-60 |

Signaling Pathway and Mechanism of Action

This compound is a crucial component of a PROTAC. The thalidomide moiety serves as the E3 ligase-binding element, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The other end of the linker is designed to be conjugated to a ligand for a protein of interest (POI). The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Mechanism of action for a PROTAC utilizing this compound.

This technical guide provides a comprehensive overview of the synthesis and function of this compound. The provided protocols and data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.

A Technical Guide to the Discovery of Cereblon as the Direct Target of Thalidomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery that identified Cereblon (CRBN) as the direct molecular target of thalidomide (B1683933). Originally a sedative, thalidomide's tragic history as a teratogen and its subsequent renaissance as a treatment for multiple myeloma and leprosy presented a long-standing pharmacological mystery.[1][2][3] The elucidation of its mechanism of action not only explained its dual clinical effects but also catalyzed the development of a new therapeutic modality: targeted protein degradation.[4][5][6][7]

The breakthrough came in 2010 when Ito et al. identified CRBN as the primary thalidomide-binding protein.[2][8][9] This discovery revealed that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[7] They bind to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, and modulate its substrate specificity.[5][10][11][12] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not normally targeted by the CRBN ligase.[4][11][13] This mechanism is the foundation for both the therapeutic efficacy and the devastating teratogenicity of thalidomide.[2]

The CRL4-CRBN E3 Ligase Pathway

The core of thalidomide's mechanism lies in its interaction with the CRL4-CRBN E3 ubiquitin ligase complex. This complex, composed of Cullin-4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), uses CRBN as its substrate receptor to select proteins for ubiquitination.[8][14] Thalidomide binds to a specific pocket in CRBN, creating a novel surface that recruits neosubstrates.[5][15] The glutarimide (B196013) moiety of thalidomide is essential for this binding.[5] Once a neosubstrate is brought into proximity, the E3 ligase complex tags it with ubiquitin, marking it for destruction by the proteasome.

Quantitative Data: Binding Affinities

The binding affinity of thalidomide and its analogs to CRBN is a key determinant of their activity. The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[16] Its clinical successors, lenalidomide (B1683929) and pomalidomide, were developed to have even higher affinities, resulting in greater potency.

| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Key Notes |

| Thalidomide | ~250 nM (Kd)[17] | Not Specified | The foundational compound. |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The more active enantiomer responsible for CRBN-dependent effects.[18] |

| Lenalidomide | ~178 nM (Kd)[15] / ~3 µM (IC50)[19] | Not Specified / Thermal Shift | Binds more strongly than thalidomide.[15] |

| Pomalidomide | ~157 nM (Kd)[15] / ~3 µM (IC50)[19] | Not Specified / Thermal Shift | Binds more strongly than thalidomide and lenalidomide.[15] |

Experimental Protocols

The identification of CRBN as the direct target of thalidomide was made possible by innovative biochemical techniques. Below are detailed methodologies for the key experiments that were foundational to this discovery.

Experimental Workflow: Target Identification via Affinity Chromatography

The pivotal experiment that identified CRBN involved using an immobilized thalidomide derivative to "fish" for its binding partners in cell extracts. This workflow outlines the crucial steps from probe creation to target identification.

Detailed Protocol: Affinity Purification of Thalidomide-Binding Proteins

-

Principle : This method uses a thalidomide derivative immobilized on a solid support (affinity beads) to selectively capture its binding proteins from a complex mixture like a cell lysate.[5][20]

-

Methodology :

-

Bead Preparation : A carboxyl derivative of thalidomide is covalently coupled to ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) magnetic beads.[5][21]

-

Cell Lysate Preparation : Human cells (e.g., HeLa or 293T) are cultured and harvested. The cells are lysed in a suitable buffer (e.g., Triton X-100 based lysis buffer) containing protease inhibitors to create a total cell extract.

-

Binding/Incubation : The thalidomide-immobilized beads are incubated with the cell lysate for several hours at 4°C with gentle rotation to allow for the binding of target proteins.

-

Washing : The beads are magnetically separated from the lysate, and the supernatant is discarded. The beads are then washed multiple times with wash buffer to remove proteins that are non-specifically bound.

-

Elution : Specifically bound proteins are eluted from the beads by incubating them with a buffer containing a high concentration of free thalidomide or a competitive ligand. This displaces the target protein from the immobilized thalidomide.

-

Analysis : The eluted proteins are separated by size using SDS-PAGE and visualized with silver staining.[22] The distinct protein bands that appear are excised, digested with trypsin, and identified using tandem mass spectrometry (MS/MS).[22] In the original discovery, this method consistently identified CRBN and its binding partner, DDB1.[5][20][22]

-

Experimental Protocol: TR-FRET Competitive Binding Assay

-

Principle : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay used to quantify binding interactions.[15] It measures the proximity between a donor and an acceptor fluorophore. In a competitive format, a test compound (e.g., thalidomide derivative) competes with a fluorescently labeled tracer for binding to a tagged CRBN protein, leading to a decrease in the FRET signal.[15]

-

Methodology :

-

Reagent Preparation :

-

Assay Procedure :

-

In a 384-well microplate, add serially diluted concentrations of the test compound.

-

Add the tagged CRBN protein and incubate for a defined period (e.g., 60 minutes) to allow for binding.

-

Add the TR-FRET detection reagents (Tb-anti-His antibody and fluorescent tracer).

-

Incubate for a further 2-4 hours at room temperature to allow the binding to reach equilibrium.[15]

-

-

Data Acquisition and Analysis :

-

Read the plate using a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.[23]

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

-

Plot the ratio against the test compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value, which reflects the compound's binding affinity.[23]

-

-

Logical Relationship: Dual Effects of Thalidomide

The discovery of CRBN as the direct target elegantly explained thalidomide's paradoxical effects. The specific neosubstrate recruited to the CRBN complex determines the ultimate biological outcome. This dual-action mechanism is a critical concept for drug development professionals seeking to separate therapeutic benefits from adverse effects.

-

Therapeutic Effect (Anti-Myeloma) : In multiple myeloma cells, thalidomide and its analogs induce the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[24][25][26][27] The degradation of these factors is responsible for the anti-proliferative and immunomodulatory effects of the drugs.[11][26]

-

Teratogenic Effect (Birth Defects) : During embryonic development, thalidomide binding to CRBN leads to the degradation of other neosubstrates, most notably SALL4 (Spalt Like Transcription Factor 4).[10][11][12] The degradation of SALL4, a crucial transcription factor for limb development, is a primary cause of the characteristic limb malformations associated with thalidomide exposure in utero.[11][25]

References

- 1. Teratogenic effects of thalidomide: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. themarkfoundation.org [themarkfoundation.org]

- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Identification of a Primary Target of Thalidomide Teratogenicity | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cereblon - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. scite.ai [scite.ai]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. bastiani.biology.utah.edu [bastiani.biology.utah.edu]

- 23. benchchem.com [benchchem.com]

- 24. beyondspringpharma.com [beyondspringpharma.com]

- 25. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]

- 26. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to a Representative VHL-recruiting E3 Ligase Ligand-Linker Conjugate in PROTAC Technology

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This guide focuses on a representative E3 ligase ligand-linker conjugate targeting the von Hippel-Lindau (VHL) E3 ligase, a cornerstone in the development of numerous PROTACs. For the purpose of this guide, we will refer to this representative conjugate as "VHL-Linker-C18," acknowledging that "E3 Ligase Ligand-linker Conjugate 18" is not a standard nomenclature.

The core function of VHL-Linker-C18 is to, upon conjugation with a target-protein-binding ligand, form a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional occupancy-based drug modalities.

Mechanism of Action

The mechanism of action for a PROTAC utilizing a VHL-Linker-C18 conjugate can be broken down into several key steps. Initially, the PROTAC, being cell-permeable, enters the cell. Inside the cell, it simultaneously binds to the target protein (Protein of Interest - POI) and the VHL E3 ligase complex, forming a key ternary complex (POI-PROTAC-VHL). The formation of this complex is often cooperative. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. This polyubiquitin tag is a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting as a catalyst.

Quantitative Data for Representative VHL-based PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters. These include the binding affinity of the ligands to their respective proteins (Kd), and the efficiency of degradation in a cellular context, measured by the concentration required to achieve 50% degradation (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for well-characterized VHL-based PROTACs targeting proteins such as BRD4 and BTK.

Table 1: Representative Binding Affinities

| PROTAC Component | Target Protein | Binding Affinity (Kd, nM) | Assay Method |

|---|---|---|---|

| VHL Ligand | VHL | 50 - 200 | Isothermal Titration Calorimetry (ITC) |

| JQ1 (BRD4 Ligand) | BRD4 | 50 | ITC |

| Ibrutinib (BTK Ligand) | BTK | 0.5 | Surface Plasmon Resonance (SPR) |

| PROTAC (VHL-linker-JQ1) | BRD4 | 20 | SPR |

| PROTAC (VHL-linker-JQ1) | VHL | 150 | SPR |

Table 2: Representative Cellular Degradation Efficacy

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |

|---|---|---|---|---|---|

| ARV-110 (VHL-based) | Androgen Receptor | VCaP | 1 | >95 | 18 |

| MZ1 (VHL-based) | BRD4 | HeLa | 26 | ~90 | 24 |

| ARV-771 (VHL-based) | BRD4 | 22Rv1 | <5 | >90 | 18 |

| P13I (VHL-based) | BTK | MOLM-14 | 6.3 | >95 | 24 |

Experimental Protocols

The characterization of a PROTAC involves a series of key experiments to determine its binding affinity, ability to form a ternary complex, and its efficacy and selectivity in degrading the target protein.

1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

-

Objective: To determine the binding kinetics and affinity (Kd) of the PROTAC to the target protein and the E3 ligase.

-

Methodology:

-

Immobilize the purified recombinant target protein or E3 ligase onto a sensor chip.

-

Prepare a series of concentrations of the PROTAC in a suitable running buffer.

-

Inject the PROTAC solutions over the sensor chip surface and measure the change in response units (RU) over time to monitor binding and dissociation.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

2. Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

-

Objective: To confirm the formation of the ternary complex and determine its cooperativity.

-

Methodology:

-

Label the purified target protein and E3 ligase with a FRET donor (e.g., Tb-cryptate) and acceptor (e.g., d2), respectively.

-

In a microplate, mix the labeled proteins with a serial dilution of the PROTAC.

-

Incubate to allow complex formation.

-

Measure the TR-FRET signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the signals is proportional to the amount of ternary complex formed. Calculate the cooperativity factor (alpha).

-

3. Target Protein Degradation Assay (Western Blot)

-

Objective: To measure the dose-dependent degradation of the target protein in cells.

-

Methodology:

-

Plate cells in a multi-well format and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

-

E3 Ligase Ligand-linker Conjugate 18: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "E3 Ligase Ligand-linker Conjugate 18" is a key intermediate in the synthesis of PROTACs, providing the necessary moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized ligase in PROTAC design. This technical guide provides an in-depth overview of this conjugate, including its mechanism of action, representative data, and detailed experimental protocols to facilitate its use in PROTAC-based drug discovery.

"this compound" is a molecule that combines thalidomide (B1683933), a known ligand for the CRBN E3 ligase, with a linker.[1] Its CAS number is 2241669-88-3. By incorporating this conjugate into a PROTAC, researchers can hijack the cell's natural protein disposal system to specifically degrade a target protein.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a PROTAC synthesized from "this compound" is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC-induced protein degradation pathway.

Data Presentation: Performance of Thalidomide-Based PROTACs

| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | Alkyl Chain | 1.8 | >95 | HEK293 | [2] |

| BRD4 | PEG Linker | 8.3 | >90 | HEK293 | [2] |

| SHP2 | PEG Linker | 6.02 | >90 | HeLa | [3] |

| BCL-XL | PEG Linker | 2.5 | >90 | MOLT-4 | [4] |

This table presents representative data from published literature on thalidomide-based PROTACs and is intended for illustrative purposes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a thalidomide-based PROTAC intermediate and for key experiments to evaluate the efficacy of the final PROTAC.

Synthesis of a Thalidomide-Linker Conjugate

This protocol describes a general method for the synthesis of a thalidomide-linker conjugate with a terminal functional group (e.g., carboxylic acid) that can be subsequently coupled to a POI ligand.

Step 1: Synthesis of a Functionalized Thalidomide Precursor (e.g., 4-Hydroxythalidomide)

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxyphthalic anhydride (B1165640) and 3-aminoglutarimide hydrochloride in a suitable solvent such as acetic acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Allow the reaction to cool to room temperature, resulting in the precipitation of the product. Filter the solid, wash with a cold solvent (e.g., ethanol (B145695) or water), and dry under vacuum to yield 4-hydroxythalidomide.

Step 2: Linker Attachment (Williamson Ether Synthesis)

-

Reaction Setup: Dissolve 4-hydroxythalidomide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Linker: Add the linker molecule containing a leaving group (e.g., a bromo-functionalized PEG linker) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60°C) overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the thalidomide-linker conjugate.

General synthetic workflow for a thalidomide-linker conjugate.

Western Blotting for Protein Degradation

This is a standard biochemical technique to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation.

Experimental workflow for assessing protein degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of target protein degradation on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

-

Assay Procedure:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

"this compound" is a valuable chemical tool for the development of CRBN-recruiting PROTACs. By providing the essential thalidomide moiety, it enables the targeted degradation of a wide range of proteins implicated in various diseases. This guide offers a foundational understanding and practical protocols to aid researchers in the successful application of this and similar conjugates in their PROTAC discovery programs. While specific performance data for this particular conjugate is not extensively published, the provided representative data and methodologies offer a solid framework for its evaluation and implementation in the synthesis of novel protein degraders.

References

- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

"E3 Ligase Ligand-linker Conjugate 18" and its interaction with DDB1-CRBN complex

An in-depth analysis of "E3 Ligase Ligand-linker Conjugate 18" reveals its role as a key component in targeted protein degradation, specifically engaging the DDB1-CRBN E3 ubiquitin ligase complex. This technical guide elucidates the mechanism, quantitative interaction parameters, and experimental methodologies associated with this conjugate, providing a comprehensive resource for researchers in drug discovery and chemical biology.

Mechanism of Action: Ternary Complex Formation

This compound is a heterobifunctional molecule, commonly known as a Proteolysis-Targeting Chimera (PROTAC). One end of the molecule features a ligand that binds to the Cereblon (CRBN) E3 ligase, a component of the DDB1-CRBN complex. The other end is attached via a chemical linker to a ligand designed to bind a specific protein of interest (POI).

The primary function of Conjugate 18 is to act as a molecular bridge, inducing proximity between the DDB1-CRBN complex and the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitination of the POI marks it for recognition and subsequent degradation by the 26S proteasome. This process effectively reduces the cellular levels of the target protein.

Quantitative Analysis of Molecular Interactions

The efficacy of Conjugate 18 is determined by its binding affinities for both the target protein and the CRBN complex, as well as its ability to promote a stable and productive ternary complex. The following table summarizes key quantitative metrics typically evaluated for such a conjugate.

| Parameter | Description | Typical Value Range | Assay Method |

| CRBN Binding (Kd) | Dissociation constant for the binding of the conjugate to the CRBN protein. | 1 - 500 nM | SPR, ITC, TR-FRET |

| POI Binding (Kd) | Dissociation constant for the binding of the conjugate to the Protein of Interest. | 1 - 1000 nM | SPR, ITC, FP |

| Ternary Complex α | Cooperativity factor, indicating the change in affinity upon forming the ternary complex. | 0.1 - 100 | TR-FRET, SPR |

| DC50 | Concentration of the conjugate required to degrade 50% of the target protein. | 0.1 - 1000 nM | Western Blot, HiBiT |

| Dmax | Maximum percentage of target protein degradation achieved. | 50 - >95% | Western Blot, HiBiT |

Note: The actual values for "Conjugate 18" are proprietary or would be found in specific publications. The ranges provided are typical for effective PROTAC molecules.

Experimental Protocols

Detailed methodologies are crucial for assessing the performance of E3 ligase conjugates. Below are outlines for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the formation of the ternary complex (POI-Conjugate-CRBN) in solution.

Methodology:

-

Reagents: His-tagged POI, GST-tagged DDB1-CRBN complex, Europium-labeled anti-His antibody, and APC-labeled anti-GST antibody.

-

Preparation: Serially dilute Conjugate 18 in assay buffer.

-

Incubation: In a 384-well plate, mix the POI, DDB1-CRBN complex, and the serially diluted conjugate. Incubate for 1-2 hours at room temperature.

-

Antibody Addition: Add the Europium and APC-labeled antibodies to the wells and incubate for an additional hour.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

-

Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the conjugate concentration to determine the concentration required for half-maximal complex formation.

Cellular Degradation Assay (Western Blot)

This assay quantifies the reduction of the target protein levels within a cellular context.

Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Conjugate 18 for a specified time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by a secondary HRP-conjugated antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Perform densitometry analysis on the bands to quantify the POI levels relative to the loading control and vehicle-treated sample. Plot the percentage of remaining protein against the conjugate concentration to calculate DC50 and Dmax values.

Methodological & Application

Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 18 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. "E3 Ligase Ligand-linker Conjugate 18" is a key building block for the synthesis of PROTACs. It comprises a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal functional group ready for conjugation to a target protein ligand.[1][2] By coupling this conjugate with a "warhead" that binds to a protein of interest (POI), researchers can create a custom PROTAC to induce the degradation of that specific protein.[3][4]

This document provides detailed application notes and protocols for the utilization of "this compound" in the development and evaluation of novel PROTACs.

Mechanism of Action: CRBN-based PROTACs

A PROTAC synthesized using "this compound" functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[5][6]

Caption: Mechanism of action for a CRBN-based PROTAC.

Synthesis of a PROTAC using this compound

"this compound" possesses a terminal carboxylic acid group, which allows for straightforward amide bond formation with a primary or secondary amine on the target protein ligand. Standard peptide coupling reagents such as HATU or HBTU can be employed for this conjugation.

Caption: General workflow for PROTAC synthesis.

Quantitative Data Summary

While specific data for a PROTAC synthesized with "this compound" is not yet available in peer-reviewed literature, the following tables provide representative data for well-characterized CRBN-based PROTACs targeting the BRD4 protein. This data can serve as a benchmark for evaluating newly synthesized PROTACs.

Table 1: In Vitro Degradation Potency of Representative BRD4-targeting PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| dBET1 | BRD4 | MV4-11 | 8 | >95 | |

| ARV-825 | BRD4 | Jurkat | 1 | >90 |

| Compound 21 | BRD4 | THP-1 | - | >75 at 1 µM |[2] |

Table 2: Anti-proliferative Activity of Representative BRD4-targeting PROTACs

| PROTAC ID | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| dBET1 | MV4-11 | 3 | |

| ARV-825 | Jurkat | 4 |

| Compound 21 | THP-1 | 810 |[2] |

Experimental Protocols

The following are detailed protocols for the evaluation of a newly synthesized PROTAC using "this compound".

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is for quantifying the reduction in the level of the target protein upon PROTAC treatment.

Caption: Workflow for Western blot analysis.

Materials:

-

Cell line expressing the target protein (e.g., HeLa, HEK293T, or a relevant cancer cell line).

-

Complete cell culture medium.

-

PROTAC stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

Proteasome inhibitor (e.g., MG132) as a control.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Include a control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC to confirm proteasome-dependent degradation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Protocol 2: Immunoprecipitation for Ubiquitination Analysis

This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

-

Cells treated with PROTAC and MG132 as described in Protocol 1.

-

Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).

-

Dilution buffer (RIPA buffer without SDS).

-

Primary antibody against the target protein for immunoprecipitation.

-

Protein A/G agarose (B213101) beads.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

-

Primary antibody against ubiquitin for Western blotting.

Procedure:

-

Cell Lysis under Denaturing Conditions:

-

Lyse cells treated with PROTAC and MG132 in denaturing lysis buffer and boil to dissociate protein complexes.

-

Dilute the lysates with dilution buffer to reduce the SDS concentration.

-

-

Immunoprecipitation:

-

Pre-clear lysates with protein A/G beads.

-

Incubate the supernatant with the anti-target protein antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Western Blotting for Ubiquitin:

-

Wash the beads, elute the immunoprecipitated proteins, and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates polyubiquitination of the target protein.

-

Protocol 3: Cell Viability Assay